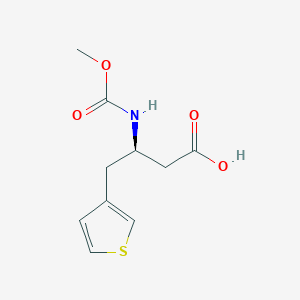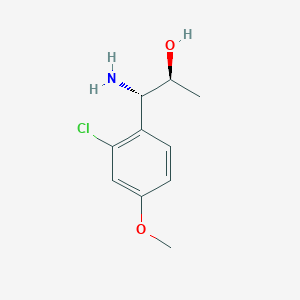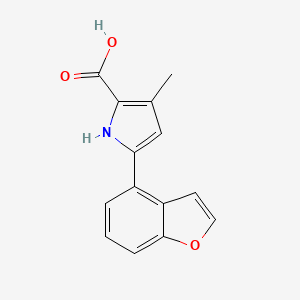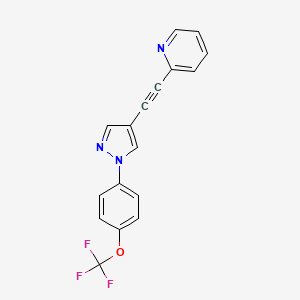
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethynyl group linked to a pyridine ring
Vorbereitungsmethoden
The synthesis of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions. The resulting product is then subjected to column chromatography for purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: This compound has been studied for its potential biological activities, including its role as a modulator of specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves its interaction with specific molecular targets. For instance, it acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR5. This interaction modulates the receptor’s activity, leading to various downstream effects, including changes in neuroplasticity and signaling pathways . The compound’s high affinity and selectivity for mGluR5 make it a valuable tool in studying this receptor’s role in different physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine include:
2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: Another compound with a similar structure but different substituents, used in similar research applications.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers incorporate the trifluoromethoxy group and are used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C17H10F3N3O |
|---|---|
Molekulargewicht |
329.28 g/mol |
IUPAC-Name |
2-[2-[1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]ethynyl]pyridine |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)24-16-8-6-15(7-9-16)23-12-13(11-22-23)4-5-14-3-1-2-10-21-14/h1-3,6-12H |
InChI-Schlüssel |
LUOLNLBOSYQHOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2=CN(N=C2)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


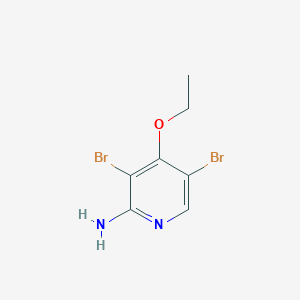
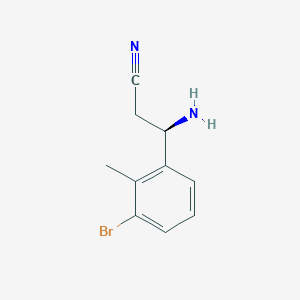
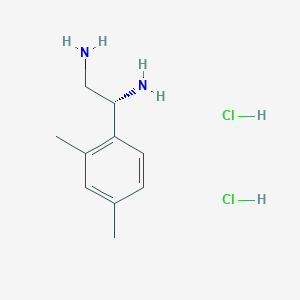
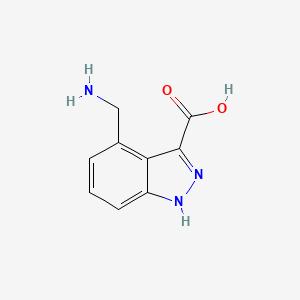
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
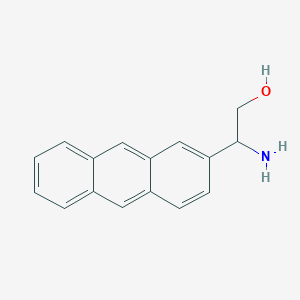
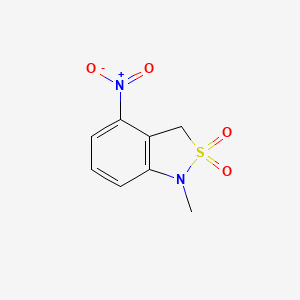
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
